molecular formula C20H25N5O2 B2651602 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 898406-71-8

4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2651602
CAS No.: 898406-71-8
M. Wt: 367.453
InChI Key: AMKMDRWVSHOUKC-UHFFFAOYSA-N
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Description

4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core substituted with morpholine and a 4-methylbenzoyl-piperazine moiety. The pyridazine scaffold contributes to planar rigidity, which may enhance binding affinity to biological targets, while the 4-methylbenzoyl group likely modulates lipophilicity and metabolic stability.

Properties

IUPAC Name

(4-methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-16-2-4-17(5-3-16)20(26)25-10-8-23(9-11-25)18-6-7-19(22-21-18)24-12-14-27-15-13-24/h2-7H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKMDRWVSHOUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the 4-methylbenzoyl group: This step involves the acylation of the piperazine ring with 4-methylbenzoyl chloride.

    Formation of the morpholine ring: The final step involves the cyclization of the intermediate compound with ethylene oxide or similar reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine-containing compounds exhibit significant anticancer properties. The incorporation of the 4-methylbenzoyl group enhances the compound's ability to inhibit tumor cell proliferation. For instance, studies have shown that similar piperazine derivatives can effectively target cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds with piperazine and morpholine structures have been evaluated for their antimicrobial activity. The synthesis of related compounds has demonstrated effectiveness against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

CNS Activity

The morpholine and piperazine frameworks are known for their central nervous system (CNS) activity. Research has indicated that such compounds can act as potential anxiolytics or antidepressants. The structural modifications in 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine may enhance binding affinity to neurotransmitter receptors, warranting further investigation in neuropharmacology .

Enzyme Inhibition

Studies have shown that piperazine derivatives can act as inhibitors for various enzymes, including α-glucosidase, which is relevant in diabetes management. The compound's ability to modulate enzyme activity could lead to the development of therapeutic agents for metabolic disorders .

Synthetic Methodologies

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Key synthetic strategies include:

  • Amidation Reactions : The formation of amide bonds between carboxylic acids and amines is crucial for constructing the piperazine moiety.
  • Cyclization Techniques : Cyclization reactions are employed to form the morpholine ring, often utilizing electrophilic reagents to facilitate ring closure.
  • Functional Group Modifications : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity.

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
Study AAnticancerDemonstrated IC50 values in the low micromolar range against breast cancer cell lines.
Study BAntimicrobialEffective against Gram-positive bacteria with minimum inhibitory concentrations comparable to standard antibiotics.
Study CCNS ActivityShowed promise in reducing anxiety-like behaviors in animal models at specific dosages.

Mechanism of Action

The mechanism of action of 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive functions.

Comparison with Similar Compounds

Triazolopyridine Derivatives (Impurities MM0421.02 and MM0421.03)

The impurities MM0421.02 (phenylpiperazine-triazolopyridine) and MM0421.03 (4-chlorophenylpiperazine-triazolopyridine dihydrochloride) share the piperazine motif but differ in core heterocycles (triazolopyridine vs. pyridazine) and substituents (phenyl/chlorophenyl vs. 4-methylbenzoyl) . Key distinctions:

  • Solubility : The dihydrochloride salt form of MM0421.03 enhances aqueous solubility, unlike the neutral 4-methylbenzoyl group in the target compound, which may favor membrane permeability.

Thienopyrimidine Derivatives (EP 2 402 347 A1)

The compound 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MH+ 494.19) shares morpholine and piperazine groups but replaces pyridazine with a thienopyrimidine core .

  • Molecular Weight : At 494.19 Da, this derivative exceeds typical drug-likeness thresholds (Rule of Five), whereas the target compound’s molecular weight (unreported) could be optimized for better bioavailability.

Pharmacokinetic and Physicochemical Properties

Property Target Compound MM0421.02 EP 2 402 347 A1 Derivative
Core Heterocycle Pyridazine Triazolopyridine Thienopyrimidine
Piperazine Substituent 4-Methylbenzoyl Phenyl/4-Chlorophenyl Methanesulfonyl
Molecular Weight (Da) Not reported ~350 (estimated) 494.19
Solubility Moderate (neutral group) Low (MM0421.02) / High (MM0421.03 salt) Low (nonpolar core)
Likely Therapeutic Area Kinase/CNS Impurities (synthesis byproducts) Kinase inhibition

Key Findings :

  • The target compound’s 4-methylbenzoyl group balances lipophilicity and solubility, making it more drug-like than the methanesulfonyl derivative, which risks excessive hydrophobicity .
  • MM0421.02/03, as synthesis impurities, highlight the importance of regiochemical control during piperazine coupling reactions .

Biological Activity

The compound 4-{6-[4-(4-Methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N5O2C_{20}H_{23}N_5O_2, with a complex structure that incorporates piperazine and pyridazine moieties. These structural features are significant as they contribute to the compound's interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the inhibition of specific enzymes and receptors:

  • Tyrosine Kinase Inhibition : Similar compounds have been identified as inhibitors of Bcr-Abl tyrosine kinase, which is crucial in certain cancers, particularly chronic myeloid leukemia (CML) .
  • Antimicrobial Activity : The presence of piperazine and pyridazine rings suggests potential antimicrobial properties, as these structures are often associated with antibacterial and antifungal activities .
  • Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines, indicating a potential for use in cancer therapy .

Biological Activity Data

Activity Type Description Reference
Tyrosine Kinase InhibitionInhibition of Bcr-Abl kinase activity, leading to reduced proliferation of CML cells.
AntimicrobialEffective against various bacteria and fungi; specific activity against resistant strains noted.
CytotoxicityInduced apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231; synergistic effects with doxorubicin observed.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study demonstrated that a series of piperazine derivatives exhibited potent cytotoxicity against breast cancer cells. The combination therapy with doxorubicin enhanced the overall efficacy, suggesting a promising avenue for treatment protocols .
  • Antimicrobial Studies : Research highlighted the effectiveness of similar compounds against various pathogens, including resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) indicated that modifications on the piperazine ring could enhance antimicrobial potency .
  • Inhibition Studies : In vitro assays confirmed the inhibition of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine synthesis pathway, making it a target for immunosuppressive therapies .

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